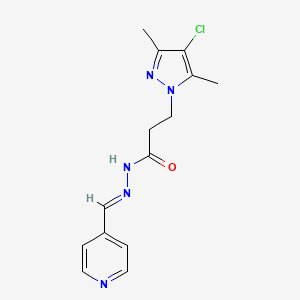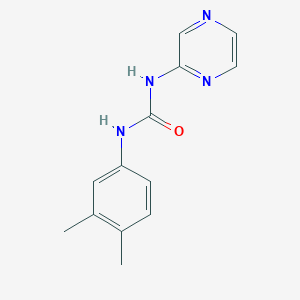![molecular formula C18H27NO3 B5465166 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5465166.png)
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of effects on the body's physiology and biochemistry.
Mécanisme D'action
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a range of effects on the body's physiology and biochemistry. Endocannabinoids are known to play a role in pain regulation, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Research has shown that this compound can increase levels of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite. This compound has also been shown to have analgesic, anxiolytic, and antidepressant effects. In addition, this compound may have potential applications in the treatment of addiction and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, this compound has a relatively short half-life, which can make it difficult to achieve consistent results in experiments. In addition, this compound can be expensive to synthesize, which may limit its use in some labs.
Orientations Futures
There are several potential future directions for research on 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide. One area of interest is the potential use of this compound in the treatment of addiction. Research has shown that this compound can reduce drug-seeking behavior in animal models, suggesting that it may have potential applications in the treatment of addiction. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Research has shown that this compound can protect against neuronal damage in animal models of neurodegenerative diseases, suggesting that it may have potential therapeutic applications in this area. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, and to identify potential applications in other areas of medicine and biology.
Méthodes De Synthèse
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically involves the use of a variety of reagents and solvents, including lithium aluminum hydride, acetic anhydride, and chloroform. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has analgesic, anxiolytic, and antidepressant effects, and may also have potential applications in the treatment of addiction and neurodegenerative diseases. This compound has been shown to increase levels of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13(15-9-10-16(21-2)17(12-15)22-3)19-18(20)11-8-14-6-4-5-7-14/h9-10,12-14H,4-8,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXDJSVNRJOXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)

![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)

![4-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5465116.png)
![3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
![ethyl 4-{[(3-methyl-1-piperidinyl)carbonyl]amino}benzoate](/img/structure/B5465131.png)
![N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5465139.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465147.png)
![4-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B5465149.png)
![2-(cyclohexylmethyl)-4-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B5465171.png)
![8-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5465177.png)
![({2-[(isopropylamino)carbonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5465183.png)